3H-pyrrolo[3,4-c]pyridin-3-one

Kinase Inhibition CK1γ Wnt Signaling

3H-Pyrrolo[3,4-c]pyridin-3-one (CAS 444347-45-9) is the prototypical bicyclic heteroaromatic core of the pyrrolo[3,4-c]pyridine isomer class, also termed a 6-azaisoindolin-1-one. This scaffold is a pivotal intermediate and privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of kinase inhibitors, enzyme modulators, and bioisosteric replacements for phthalimide and indole motifs.

Molecular Formula C7H4N2O
Molecular Weight 132.12 g/mol
CAS No. 444347-45-9
Cat. No. B13745982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-pyrrolo[3,4-c]pyridin-3-one
CAS444347-45-9
Molecular FormulaC7H4N2O
Molecular Weight132.12 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C=NC2=O
InChIInChI=1S/C7H4N2O/c10-7-6-4-8-2-1-5(6)3-9-7/h1-4H
InChIKeyDTIXNTPMSSBFKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-Pyrrolo[3,4-c]pyridin-3-one (CAS 444347-45-9): Core Heterocyclic Scaffold for Kinase Inhibition and Bioisosteric Design


3H-Pyrrolo[3,4-c]pyridin-3-one (CAS 444347-45-9) is the prototypical bicyclic heteroaromatic core of the pyrrolo[3,4-c]pyridine isomer class, also termed a 6-azaisoindolin-1-one [1]. This scaffold is a pivotal intermediate and privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of kinase inhibitors, enzyme modulators, and bioisosteric replacements for phthalimide and indole motifs [1]. Its planar, electron-deficient aromatic system, characterized by a fused pyrrole and pyridine ring with an embedded lactam, provides distinct hydrogen-bonding capabilities and a unique vector geometry relative to other azaindole isomers, underpinning its utility in rational drug design [1].

Why 3H-Pyrrolo[3,4-c]pyridin-3-one Cannot Be Simply Replaced by Common Pyrrolopyridine Isomers or Phthalimides


Substituting 3H-pyrrolo[3,4-c]pyridin-3-one with alternative heterocyclic cores, such as other pyrrolopyridine isomers (e.g., pyrrolo[3,2-c]pyridine or pyrrolo[2,3-b]pyridine) or structurally similar phthalimides, fails to preserve target potency, isoform selectivity, and physicochemical properties [1]. The unique [3,4-c] ring fusion dictates a specific spatial arrangement of hydrogen-bond acceptors that is critical for engaging kinase hinge regions and achieving desired selectivity profiles [2]. In a direct comparative study, a pyridine-based pyrrolopyridinone (incorporating the [3,4-c] core) exhibited a 4.8-fold improvement in CK1γ potency and a nearly 6-fold increase in CK1α selectivity compared to its pyrimidine analog, demonstrating that subtle electronic modifications to the core scaffold have profound and quantifiable impacts on biological performance [2]. Furthermore, derivatives of this core have been shown to offer improved aqueous solubility over previously disclosed urea-containing inhibitors, a key advantage in lead optimization [3]. These findings confirm that 3H-pyrrolo[3,4-c]pyridin-3-one provides a non-fungible starting point for medicinal chemistry campaigns requiring precise control over target engagement and developability.

Quantitative Differentiation of 3H-Pyrrolo[3,4-c]pyridin-3-one Scaffold: Potency, Selectivity, and Physicochemical Advantage


Direct Head-to-Head Comparison: Pyridyl Pyrrolopyridinone vs. Pyrimidine Analog in CK1γ Inhibition

A pyridyl pyrrolopyridinone (compound 11), built upon the 3H-pyrrolo[3,4-c]pyridin-3-one core, demonstrates significantly enhanced potency and selectivity against CK1γ compared to its direct pyrimidine analog (compound 9) [1]. The pyridine-containing compound exhibited a 4.8-fold increase in potency and a 5.8-fold improvement in selectivity over the CK1α isoform. This quantifiable advantage underscores the critical role of the pyridine nitrogen's electronic and spatial presentation in achieving optimal target engagement.

Kinase Inhibition CK1γ Wnt Signaling Selectivity

Improved Aqueous Solubility for NAMPT Inhibitors Compared to Prior Art Urea/Amide Series

Derivatives based on the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold (a direct derivative of the core compound) were identified as potent NAMPT inhibitors with a key differentiator: improved aqueous solubility relative to previously disclosed urea and amide-containing NAMPT inhibitors [1]. This was determined using a high-throughput solubility assessment, highlighting a tangible advantage in the developability profile of this chemotype.

NAMPT Solubility Lead Optimization Physicochemical Properties

Class-Level Potency: Pyrrolo[3,4-c]pyridine-1,3(2H)-diones Exhibit COX-1/2 Inhibition Comparable to Meloxicam

Derivatives of the core scaffold, specifically N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, have been evaluated for cyclooxygenase inhibition. In vitro assays demonstrated that all tested compounds from this series potentially inhibited both COX-1 and COX-2 enzymes [1]. The IC50 values were found to be similar to that of meloxicam, a clinically established NSAID, establishing a benchmark of activity for the compound class.

COX-1 COX-2 Anti-inflammatory Enzyme Inhibition

Nanomolar Antimycobacterial Activity and Distinct Mechanism of Action

Pyrrolo[3,4-c]pyridine-1,3(2H)-diones represent a novel antimycobacterial class with activity in the nanomolar range against Mycobacterium tuberculosis [1]. This class targets the cytochrome bc1 complex, a validated drug target in M. tuberculosis, as evidenced by hypersusceptibility in a cytochrome bd oxidase deletion mutant (ΔcydKO) and resistance conferred by a point mutation in qcrB [1]. This validates a unique and specific mechanism of action.

Antimycobacterial Tuberculosis Cytochrome bc1 Drug Discovery

Recommended Research Applications for 3H-Pyrrolo[3,4-c]pyridin-3-one (CAS 444347-45-9) Based on Quantitative Evidence


Kinase Inhibitor Lead Generation Requiring High Isoform Selectivity

Procure 3H-pyrrolo[3,4-c]pyridin-3-one as the core building block for designing selective kinase inhibitors, particularly for targets like CK1γ. Direct head-to-head evidence shows that derivatives of this scaffold achieve up to a 5.8-fold improvement in isoform selectivity over analogous pyrimidine cores, enabling the development of more precise chemical probes and drug candidates [1].

Hit-to-Lead Optimization Focused on Improving Physicochemical Properties

Utilize this scaffold in programs where aqueous solubility is a key optimization parameter. As demonstrated with NAMPT inhibitors, derivatives based on this core exhibit improved solubility over prior art urea/amide series, offering a tangible advantage in enhancing the developability profile of early-stage leads [1].

Discovery of Novel Anti-inflammatory Agents with Established Potency Benchmark

Initiate a medicinal chemistry campaign targeting COX-1/COX-2 for inflammatory diseases. The class-level evidence confirms that derivatives of the 3H-pyrrolo[3,4-c]pyridin-3-one scaffold achieve in vitro COX inhibition comparable to the clinically used NSAID meloxicam, providing a validated starting point for structure-activity relationship (SAR) exploration [1].

Antimycobacterial Drug Discovery Targeting Energy Metabolism

Employ this compound as a key intermediate for synthesizing novel antimycobacterial agents. Derivatives have demonstrated nanomolar activity against M. tuberculosis by inhibiting the cytochrome bc1 complex, a validated and non-canonical target. This provides a basis for developing new therapies against drug-resistant tuberculosis [1].

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